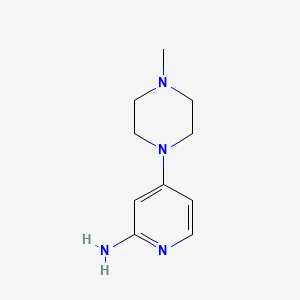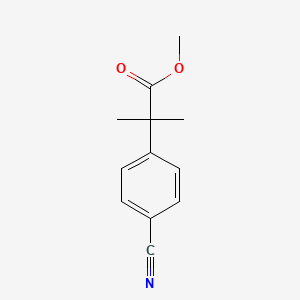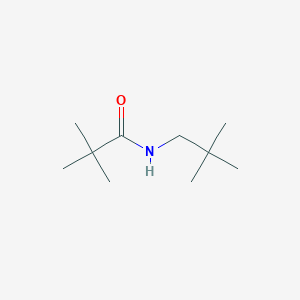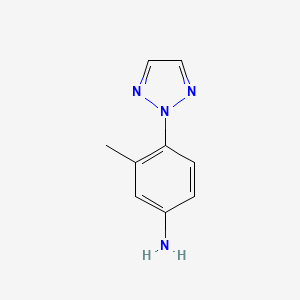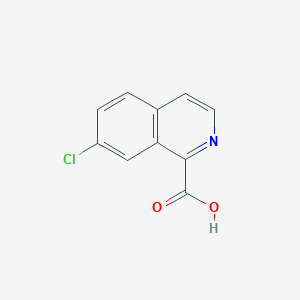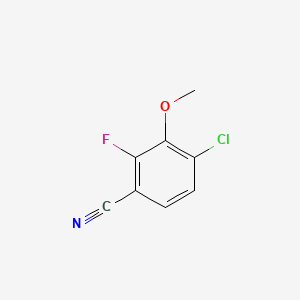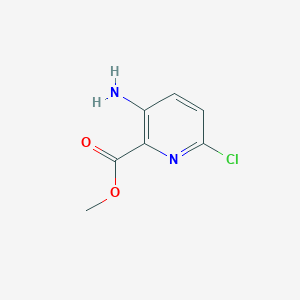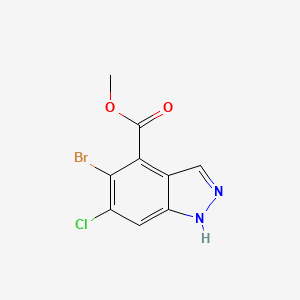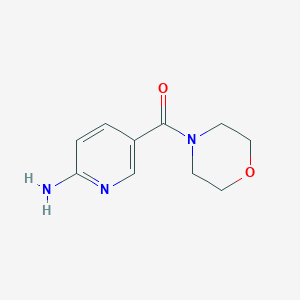
5-(Morpholine-4-carbonyl)pyridin-2-amine
概述
描述
5-(Morpholine-4-carbonyl)pyridin-2-amine, often abbreviated to MPCA, is a chemical compound with a wide range of potential applications in research. It has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol .
Molecular Structure Analysis
The molecular structure of 5-(Morpholine-4-carbonyl)pyridin-2-amine can be represented by the SMILES notation: NC1=NC=C (C (=O)N2CCOCC2)C=C1 . This notation provides a way to represent the structure of the molecule in a linear format.科学研究应用
Synthesis and Structural Applications
5-(Morpholine-4-carbonyl)pyridin-2-amine has been utilized in various synthetic processes. A notable application is its use in the synthesis of dihydropyrindines and tetrahydroquinolines through a one-pot three-step four-component process, showcasing its role in creating complex heterocyclic compounds (Yehia, Polborn, & Müller, 2002). Additionally, it's involved in the formation of [CoIII(salophen)(amine)2]ClO4 complexes, where its structural properties significantly influence the resulting complex formation (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Biochemical and Microbial Interactions
In microbiology, research shows that 5-(Morpholine-4-carbonyl)pyridin-2-amine plays a role in the degradation of morpholine by certain Mycobacterium species, indicating its relevance in microbial metabolism (Schräder, Schuffenhauer, Sielaff, & Andreesen, 2000). This degradation process involves the participation of cytochrome P450, highlighting a specific biochemical pathway influenced by this compound.
Chemical Reactions and Mechanisms
In chemical research, 5-(Morpholine-4-carbonyl)pyridin-2-amine is implicated in various reaction mechanisms. For instance, it is used in the palladium-catalyzed double and single carbonylations of β-amino alcohols, demonstrating its versatility in organic synthesis (Imada, Mitsue, Ike, Washizuka, & Murahashi, 1996). Its role in synthesizing new 3-pyridinecarboxylates, which exhibit potential vasodilation properties, also exemplifies its application in medicinal chemistry (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
未来方向
The future directions for research on 5-(Morpholine-4-carbonyl)pyridin-2-amine could involve further exploration of its synthesis, reactivity, and potential applications in various fields. Given its structural similarity to other biologically active compounds, it could be of interest in the development of new pharmaceuticals .
属性
IUPAC Name |
(6-aminopyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNCHJKHPPTIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731379 | |
| Record name | (6-Aminopyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholine-4-carbonyl)pyridin-2-amine | |
CAS RN |
827587-90-6 | |
| Record name | (6-Aminopyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-aminopyridin-3-yl)(morpholino)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

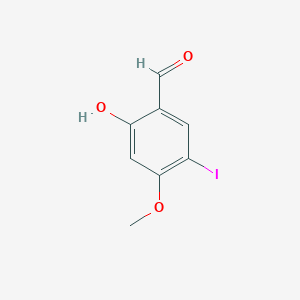
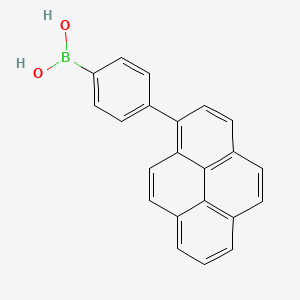
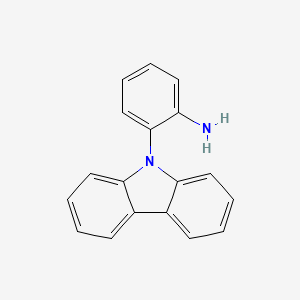
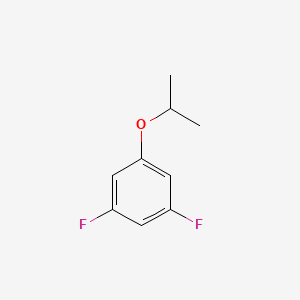
![5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428643.png)
![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)
